

TAS-114 as a Fluoropyrimidine Enhancer: A Technical Guide

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Compound of Interest

Compound Name: Tas-114

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Executive Summary

TAS-114 is a novel, orally bioavailable small molecule that enhances the anti-tumor efficacy of fluoropyrimidine-based chemotherapy. It functions through a dual mechanism of action: potent, competitive inhibition of deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) and moderate, reversible inhibition of dihydropyrimidine dehydrogenase (DPD). This dual inhibition leads to increased bioavailability of 5-fluorouracil (5-FU) and enhanced incorporation of fraudulent nucleotides into DNA, ultimately triggering cancer cell death. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of **TAS-114**, detailed experimental methodologies, and a visualization of the key signaling pathways involved.

Introduction to TAS-114

5-Fluorouracil (5-FU) and its oral prodrugs, such as capecitabine and S-1, are cornerstones of treatment for various solid tumors. Their cytotoxic effects are primarily mediated by the inhibition of thymidylate synthase (TS) and the misincorporation of fluorinated nucleotides into RNA and DNA. However, resistance to fluoropyrimidines remains a significant clinical challenge. **TAS-114** was developed to overcome these resistance mechanisms and enhance the therapeutic window of fluoropyrimidine-based therapies.^{[1][2][3]}

Mechanism of Action

TAS-114 exerts its fluoropyrimidine-enhancing effects through the inhibition of two key enzymes: dUTPase and DPD.

dUTPase Inhibition

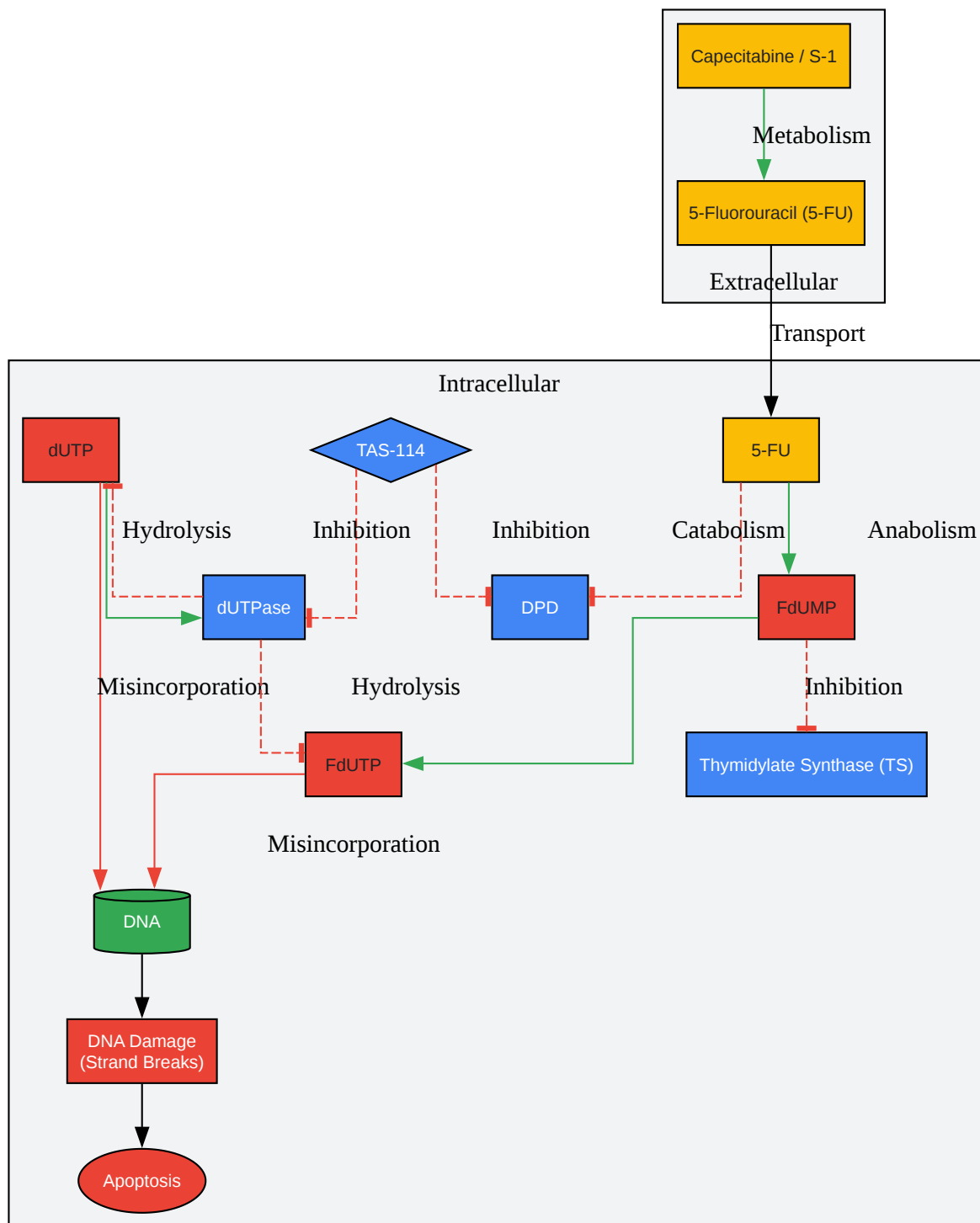
Deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) is a critical enzyme that prevents the incorporation of uracil into DNA by hydrolyzing dUTP into dUMP. By competitively inhibiting dUTPase, **TAS-114** leads to an accumulation of intracellular dUTP and its fluorinated counterpart, FdUTP. This increased pool of aberrant nucleotides results in their misincorporation into DNA during replication, leading to DNA strand breaks and the activation of DNA damage response pathways, ultimately culminating in apoptosis.^{[4][5]}

DPD Inhibition

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU. By moderately and reversibly inhibiting DPD, **TAS-114** increases the systemic bioavailability of 5-FU, allowing for a reduction in the required dose of the parent fluoropyrimidine and potentially mitigating some of its associated toxicities.^{[1][2]}

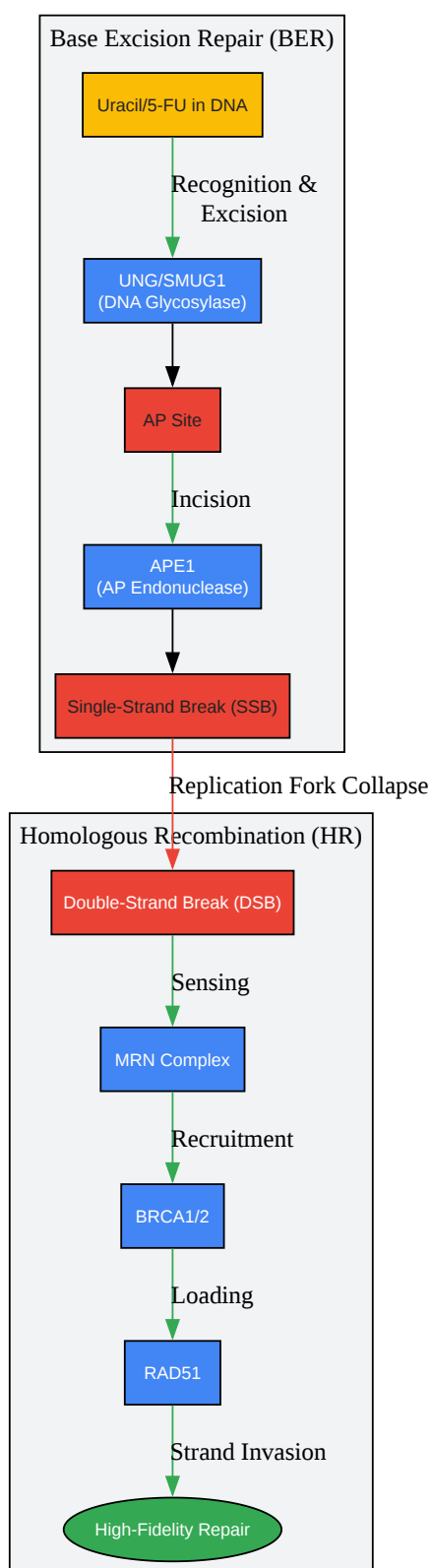
Signaling Pathways and Experimental Workflows

The inhibition of dUTPase by **TAS-114** triggers a cascade of events within the cancer cell, primarily centered around DNA damage and repair.



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Figure 1: Mechanism of **TAS-114** as a fluoropyrimidine enhancer.



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Figure 2: DNA damage response pathways activated by **TAS-114**.

Preclinical Data

In Vitro Efficacy

TAS-114 has demonstrated potent enhancement of the cytotoxicity of fluoropyrimidines across a range of cancer cell lines.

Cell Line	Cancer Type	Fluoropyrimidine	TAS-114 Conc. (μM)	Fold Enhancement of Cytotoxicity (approx.)
HeLa	Cervical	5-FU	10	>10
HT-29	Colorectal	5-FU	10	~5-10
MCF-7	Breast	FdUrd	10	>20
NCI-H460	Lung	FdUrd	10	~15-20

Data compiled from publicly available research.

In Vivo Efficacy

In xenograft models, the combination of **TAS-114** with capecitabine or S-1 resulted in significantly greater tumor growth inhibition compared to the fluoropyrimidine alone.

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (%)
MX-1	Breast	Capecitabine	50-60
MX-1	Breast	Capecitabine + TAS-114	>90
HT-29	Colorectal	S-1	40-50
HT-29	Colorectal	S-1 + TAS-114	>80

Data compiled from publicly available research.

Clinical Data

TAS-114 has been evaluated in several clinical trials in combination with S-1 or capecitabine in patients with advanced solid tumors.

Phase I Study of **TAS-114** in Combination with S-1 (NCT01610479)

This dose-escalation study established the maximum tolerated dose (MTD) and recommended dose (RD) of **TAS-114** in combination with S-1.

Parameter	Value
Patient Population	Advanced solid tumors
Number of Patients	76
TAS-114 Dose Range	5-240 mg/m ² BID
S-1 Dose Range	30-36 mg/m ² BID
MTD	TAS-114 200 mg/m ² + S-1 36 mg/m ²
RD	TAS-114 240 mg/m ² + S-1 30 mg/m ²
Objective Response Rate (ORR)	13.2% (10/76)
Common Grade ≥3 AEs	Anemia, neutropenia, lymphocytopenia

Data from the NCT01610479 clinical trial.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Phase I Study of **TAS-114** in Combination with Capecitabine (NCT02025803)

This study evaluated the safety and efficacy of **TAS-114** combined with capecitabine.

Parameter	Value
Patient Population	Advanced solid tumors
Number of Patients	104
TAS-114 Dose Range	10-360 mg/m ² BID
Capecitabine Dose	380-450 mg/m ² BID
MTD	TAS-114 360 mg/m ² + Capecitabine 380 mg/m ²
Partial Response (PR)	5/104 (4.8%)
Stable Disease (SD)	42/104 (40.4%)
Common DLTs	Palmar-plantar erythrodysesthesia, rash

Data from the NCT02025803 clinical trial.[\[10\]](#)[\[11\]](#)

Phase II Study of TAS-114 in Combination with S-1 in NSCLC (NCT02855125)

This randomized phase II trial compared **TAS-114** plus S-1 to S-1 alone in patients with advanced non-small cell lung cancer (NSCLC).

Endpoint	TAS-114 + S-1 (n=64)	S-1 alone (n=63)
Median PFS (months)	3.65	4.17
Overall Response Rate (ORR)	19.7%	10.3%
Disease Control Rate (DCR)	80.3%	75.9%
Median OS (months)	7.92	9.82

Data from the NCT02855125 clinical trial.[\[5\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Although the combination did not meet the primary endpoint of improving PFS, a higher ORR was observed in the combination arm.

Experimental Protocols

dUTPase Inhibition Assay

A definitive, detailed public protocol for a **TAS-114** specific dUTPase inhibition assay is not available. However, a general approach based on common laboratory practices would involve:

- Reagents: Recombinant human dUTPase, dUTP substrate, a buffer system (e.g., Tris-HCl with MgCl₂), and a detection reagent for inorganic pyrophosphate (PPi), a product of the reaction.
- Procedure:
 - Incubate recombinant dUTPase with varying concentrations of **TAS-114**.
 - Initiate the reaction by adding dUTP.
 - Stop the reaction after a defined period.
 - Measure the amount of PPi generated using a colorimetric or fluorometric method.
 - Calculate the IC₅₀ value of **TAS-114**.

DPD Inhibition Assay

A specific, detailed public protocol for a **TAS-114** DPD inhibition assay is not available. A common method for assessing DPD activity that could be adapted is as follows:

- Reagents: Human liver microsomes or recombinant DPD, 5-FU, and an internal standard.
- Procedure:
 - Incubate liver microsomes or recombinant DPD with varying concentrations of **TAS-114**.
 - Add 5-FU to initiate the enzymatic reaction.
 - After a set time, quench the reaction.
 - Analyze the levels of 5-FU and its catabolite, dihydro-5-fluorouracil (DHFU), using a validated LC-MS/MS method.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Determine the inhibitory effect of **TAS-114** on DPD activity.

Cell Viability Assay (Crystal Violet)

- Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
- Treatment: Treat the cells with a dilution series of a fluoropyrimidine (e.g., 5-FU or FdUrd) with or without a fixed concentration of **TAS-114** (e.g., 10 μ M).
- Incubation: Incubate the plates for 72 hours.
- Fixation: Gently wash the cells with PBS and fix with 100% methanol for 10-15 minutes.
- Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
- Washing: Wash the plates with water to remove excess stain and allow to air dry.
- Solubilization: Solubilize the stain by adding a solution such as 10% acetic acid or methanol.
- Measurement: Read the absorbance at approximately 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[\[10\]](#)[\[20\]](#)

In Vivo Xenograft Study

A detailed, specific public protocol for a **TAS-114** in vivo xenograft study is not available. A general methodology would be:

- Cell Implantation: Subcutaneously implant human cancer cells (e.g., MX-1 or HT-29) into the flank of immunocompromised mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment groups (e.g., vehicle control, fluoropyrimidine alone, **TAS-114** alone, combination).
- Treatment: Administer drugs orally according to the specified dosage and schedule (e.g., daily for 14 days).[\[21\]](#)

- Monitoring: Measure tumor volume and body weight regularly.
- Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
- Analysis: Calculate tumor growth inhibition for each treatment group.

Conclusion

TAS-114 is a promising fluoropyrimidine enhancer with a well-defined dual mechanism of action. Preclinical studies have consistently demonstrated its ability to significantly increase the anti-tumor activity of 5-FU and its prodrugs. Clinical trials have established a manageable safety profile and have shown signals of efficacy, particularly in terms of objective response rates. Further investigation is warranted to identify the patient populations most likely to benefit from the addition of **TAS-114** to fluoropyrimidine-based chemotherapy regimens. The detailed information provided in this technical guide serves as a valuable resource for researchers and clinicians involved in the ongoing development and potential clinical application of **TAS-114**.

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